molecular formula C13H15NO6 B1618443 N-[(Benzyloxy)carbonyl]glutamic acid CAS No. 5619-01-2

N-[(Benzyloxy)carbonyl]glutamic acid

Cat. No.: B1618443
CAS No.: 5619-01-2
M. Wt: 281.26 g/mol
InChI Key: PVFCXMDXBIEMQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Evolution of Amino Acid Protection Strategies in Organic Synthesis

The synthesis of peptides is fundamentally a process of forming amide (peptide) bonds between amino acids in a controlled sequence. nih.govwikipedia.org This concept, first articulated by Fischer and Fourneau who also coined the term "peptide" in 1901, relies on the use of reversible protecting groups to prevent unwanted side reactions. nih.gov A landmark achievement in this field was the development of the first practical and reversible Nα-protecting group, the carbobenzoxy (Cbz or Z) group, by Max Bergmann and Leonidas Zervas in 1932. nih.govwikipedia.org This discovery was described as "epoch-making" as it established synthetic peptide chemistry as a distinct and viable field, enabling the controlled assembly of amino acids for the first time. wikipedia.org

The Cbz group is introduced via benzyl (B1604629) chloroformate and is traditionally removed under relatively harsh conditions, such as catalytic hydrogenation or with hydrogen bromide in acetic acid. wikipedia.orgcreative-peptides.com The stability of Cbz-protected amino acids, which are often crystalline, and their resistance to racemization during activation made this a foundational strategy. creative-peptides.com Early peptide synthesis, including the work of du Vigneaud on oxytocin, utilized these "classical" solution-phase strategies. nih.gov The next major evolution came in the early 1960s when Bruce Merrifield introduced solid-phase peptide synthesis (SPPS), a revolutionary technique that simplified the purification process by anchoring the growing peptide chain to a polymer resin. nih.govmasterorganicchemistry.com Merrifield's initial SPPS methods also employed the Cbz group for Nα-protection. nih.gov

However, the harsh deprotection conditions required for the Cbz group spurred further innovation. In the following decades, new protecting groups were developed to offer milder and more versatile deprotection pathways. The tert-butoxycarbonyl (Boc) group, introduced in the 1960s, is labile to moderate acid (like trifluoroacetic acid, TFA), providing an alternative to the hydrogenolysis needed for Cbz. nih.govthermofisher.com In 1970, the 9-fluorenylmethoxycarbonyl (Fmoc) group was introduced by Carpino and Han, which could be removed under mild basic conditions (typically with piperidine). nih.govcreative-peptides.com The development of these orthogonal protecting groups—where one can be removed without affecting the other—dramatically enhanced the efficiency and scope of peptide synthesis, enabling the creation of much longer and more complex proteins that were previously inaccessible. masterorganicchemistry.compeptide.com

Table 1: Comparison of Key Nα-Amino Protecting Groups in Peptide Synthesis

Protecting Group Abbreviation Year Introduced Typical Removal Conditions
Benzyloxycarbonyl Cbz or Z 1932 Catalytic hydrogenation (H₂/Pd); HBr in acetic acid. wikipedia.orgcreative-peptides.com
tert-Butoxycarbonyl Boc ~1960s Moderate acid (e.g., Trifluoroacetic Acid - TFA). nih.govwikipedia.orgthermofisher.com

Significance of L-Glutamic Acid Derivatives in Advanced Chemical Synthesis

L-glutamic acid and its derivatives are highly significant building blocks in modern organic synthesis, extending far beyond their natural role in metabolism. beilstein-journals.org These derivatives serve as versatile precursors for a wide array of complex molecules. For instance, they are used to construct chiral monomers, which are essential for producing stereoregular polyamides with highly ordered structures. arkat-usa.org

In medicinal chemistry, L-glutamic acid derivatives are fundamental to the development of new therapeutic agents. They are used to synthesize specific analogues of glutamate (B1630785) to act as pharmacological tools for studying metabotropic glutamate receptors, which are implicated in various neurological disorders. nih.gov Furthermore, dipeptide derivatives incorporating protected glutamic acid are utilized in the design of peptide-based drugs aimed at treating metabolic diseases. chemimpex.com The trifunctional nature of glutamic acid (one amino and two carboxyl groups) makes its protected forms, such as N-Cbz-L-glutamic acid, particularly valuable. Using N-Cbz-L-glutamic anhydride (B1165640), chemists can selectively synthesize γ-glutamyl peptides, which are important in various biological contexts. rsc.org A similar strategy using N-phthaloyl-l-glutamic acid anhydride allows for the multigram-scale synthesis of γ-glutamyl derivatives of sulfur-containing amino acids. mdpi.com

The application of these derivatives also extends to materials science. N-Cbz-L-glutamic acid has been incorporated into the polyester (B1180765) network of poly(glycerol sebacate) to form peptide bonds, a modification that successfully retards the material's degradation rate and alters its mechanical properties. mdpi.com In the field of drug discovery, advanced, orthogonally protected glutamic acid analogues are being designed to serve as key components in macrocyclic peptide mimetics. rsc.org These complex structures are engineered to target challenging protein-protein interactions, such as those involving the polo-like kinase 1 (Plk1) polo-box domain, by simultaneously engaging multiple binding pockets. rsc.org

Problem Statement: Addressing Synthetic Challenges and Enhancing Methodological Efficiency with N-[(Benzyloxy)carbonyl]glutamic Acid

The synthesis of peptides and other complex molecules presents several key challenges that reagents like this compound are designed to overcome.

Control of Reactivity and Prevention of Side Reactions: The primary challenge in peptide synthesis is controlling the reactivity of the amino and carboxyl groups to ensure bond formation occurs only at the desired positions. thermofisher.com Without protection, amino acids would undergo uncontrolled self-condensation and polymerization. nbinno.comwikipedia.orgpeptide.com The benzyloxycarbonyl (Cbz) group in this compound effectively masks the nucleophilicity of the α-amino group, allowing chemists to direct reactions to the carboxylic acid functions. nbinno.comnbinno.com Furthermore, the Cbz group is known to be resistant to racemization during the carboxyl activation step, which is critical for preserving the stereochemical integrity of the final product. creative-peptides.com

Regioselectivity with a Trifunctional Amino Acid: Glutamic acid possesses two carboxylic acid groups (α and γ), introducing the challenge of regioselectivity. During peptide coupling, reactions must be directed to a specific carboxyl group to avoid the formation of isomeric mixtures. The use of N-carbobenzyloxy-L-glutamic anhydride, for example, can lead to the formation of both α- and γ-glutamyl peptides. rsc.org A significant part of the synthetic problem is therefore not just the coupling itself, but the subsequent purification; research has focused on methods like fractional extraction with aqueous sodium carbonate to efficiently separate these isomers. rsc.org

Solubility and Reaction Homogeneity: The physical properties of reagents can significantly impact reaction efficiency. Many peptide synthesis steps, particularly for longer chains, are hampered by poor solubility and aggregation of intermediates, leading to reduced yields. researchgate.net this compound's solubility in common organic solvents like DMF facilitates homogeneous reaction mixtures, which is essential for controlled chemistry, maximizing yields, and ensuring product purity. nbinno.com

Process Efficiency and Scalability: The production of this compound itself must be efficient and scalable to be viable as a pharmaceutical raw material. google.com Early synthetic methods involved extraction steps under alkaline conditions, which could lead to decomposition of the extraction agent and incomplete purification. google.comgoogle.com A key methodological improvement has been the development of processes where the pH is adjusted to be mildly acidic before extraction. google.comgoogle.com This innovation prevents the degradation of reagents and allows for cleaner separation of impurities, resulting in higher product quality, increased yield, and a more robust, cost-effective industrial process. google.comgoogle.com

Research Objectives and Scope of Inquiry Pertaining to this compound

Research involving this compound is driven by several distinct objectives aimed at leveraging its unique chemical properties for a range of scientific applications.

A primary objective is to utilize the compound as a stable, protected building block for the stepwise construction of peptides. chemimpex.comsigmaaldrich.com The core function of the Cbz group is to render the α-amino group chemically inert during the activation of and coupling via the carboxyl groups, thereby enabling the ordered assembly of the peptide backbone. nbinno.comnbinno.com

A second major area of inquiry focuses on controlling regioselectivity in reactions involving glutamic acid's two carboxyl groups. A significant body of research has been dedicated to using N-Cbz-L-glutamic acid derivatives, particularly the cyclic anhydride, as a precursor for synthesizing either α- or γ-glutamyl peptides. rsc.org These studies investigate how reaction conditions, such as the choice of solvent and nucleophile, influence the ring-opening of the anhydride to favor one isomer over the other. rsc.org This research is critical for synthesizing peptides with specific linkages, such as the γ-glutamyl linkage found in glutathione. rsc.org

The scope of research also extends to the synthesis of complex molecular architectures and advanced materials . N-Cbz-L-glutamic acid serves as a versatile starting material for creating novel glutamic acid analogues used to probe biological systems, such as metabotropic glutamate receptors. nih.gov It is also a key precursor in the synthesis of potent enzyme inhibitors, including peptide-based inhibitors targeting viral proteases like the SARS-CoV 3CL protease. nih.gov In materials science, research objectives include the incorporation of the glutamic acid structure (derived from its Cbz-protected form) into biocompatible polymers to precisely tailor their physical properties, such as degradation rates and mechanical strength. mdpi.com

Overview of Key Academic Contributions and Research Trajectories

The scientific journey of this compound is marked by several pivotal contributions that have shaped the field of chemical synthesis.

The foundational contribution was made in 1932 by Max Bergmann and Leonidas Zervas , who introduced the carbobenzoxy (Z or Cbz) protecting group. nih.govwikipedia.org This was the first broadly applicable method for the reversible protection of an amino group, a breakthrough that transformed peptide synthesis from a theoretical possibility into a practical laboratory science and enabled the controlled, stepwise synthesis of peptides. nih.govrsc.org

Building on this, the work of W. J. Le Quesne and G. T. Young in the 1950s provided critical insights into the specific chemistry of protected glutamic acid. rsc.org They meticulously studied the reactions of N-carbobenzyloxy-L-glutamic anhydride, demonstrating that its reaction with amino-acid esters and other nucleophiles produced mixtures of α- and γ-isomers. rsc.org Their development of purification techniques to separate these isomers was a crucial step toward achieving regiocontrol in glutamyl peptide synthesis. rsc.org

In the 1960s, R. Bruce Merrifield's invention of Solid-Phase Peptide Synthesis (SPPS) revolutionized the field by dramatically simplifying the synthetic process. nih.govmasterorganicchemistry.com His initial work utilized the established Cbz-protection chemistry, applying it to this new, more efficient paradigm and paving the way for the automated synthesis of peptides. nih.gov

Current research trajectories continue to build on this legacy while exploring new frontiers:

Advanced Peptidomimetics and Drug Discovery: A major trajectory involves using N-Cbz-glutamic acid and its analogues as scaffolds for creating highly complex and targeted therapeutics. This includes the design of macrocyclic peptides that can inhibit protein-protein interactions and the synthesis of peptide-based inhibitors for enzymes critical to disease progression. rsc.orgnih.gov

Biomaterial Functionalization: Researchers are increasingly exploring the incorporation of amino acids into synthetic polymers to create functional biomaterials. The use of N-Cbz-L-glutamic acid allows for the introduction of peptide bonds into polyester backbones, creating hybrid materials with tunable degradation profiles and mechanical properties for tissue engineering applications. mdpi.com

Process Chemistry and Green Synthesis: Reflecting a broader trend in the chemical industry, a significant research effort is focused on optimizing the large-scale production of N-Cbz-L-glutamic acid. google.comgoogle.com This work aims to develop more sustainable and cost-effective manufacturing processes by improving yields, reducing waste, and minimizing the use of hazardous reagents. google.comgoogle.com

Orthogonal Synthesis Strategies: While the Cbz group remains vital for solution-phase synthesis and specific applications, its historical role has also spurred the development of milder, orthogonal protecting groups like Fmoc and Boc. creative-peptides.compeptide.com A modern research trajectory involves the strategic selection of these protecting groups, sometimes using Cbz for side-chain protection while employing Fmoc for the N-terminus, to achieve highly complex synthetic goals such as the assembly of protected peptide fragments. peptide.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(phenylmethoxycarbonylamino)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6/c15-11(16)7-6-10(12(17)18)14-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFCXMDXBIEMQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5619-01-2, 63648-73-7, 1155-62-0
Record name NSC169154
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169154
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC169149
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169149
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbobenzoxy-L-glutamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88494
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbobenzoxy-L-glutamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=555
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2R)-2-{[(benzyloxy)carbonyl]amino}pentanedioic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Data Tables

Precursor Selection and Reaction Conditions for N-Protection of L-Glutamic Acid

The foundational step in synthesizing this compound is the selective protection of the amino group of L-glutamic acid. This is most commonly achieved through the Schotten-Baumann reaction, which involves the use of benzyloxycarbonyl chloride (Cbz-Cl) in an aqueous alkaline medium.

Reaction of L-Glutamic Acid with Benzyloxycarbonyl Chloride Under Basic Conditions

The reaction involves the nucleophilic attack of the deprotonated amino group of L-glutamic acid on the electrophilic carbonyl carbon of benzyloxycarbonyl chloride. To facilitate this, a basic environment is essential to deprotonate the amino group, thereby increasing its nucleophilicity. Typically, an alkali metal hydroxide (B78521), such as sodium hydroxide, is used to maintain the basicity of the reaction mixture.

The process generally begins by dissolving L-glutamic acid in an aqueous solution of sodium hydroxide. The reaction is then cooled, typically to a temperature range of 0–5°C, before the dropwise addition of benzyloxycarbonyl chloride. nih.gov This controlled addition is crucial to manage the exothermic nature of the reaction and to minimize the hydrolysis of the acid chloride, which is a competing side reaction.

Optimization of pH Regulation in Reaction Mixtures

Precise control of pH is paramount for maximizing the yield and purity of the desired product. The pH of the reaction mixture is typically maintained between 8 and 10 during the addition of benzyloxycarbonyl chloride. nih.gov This pH range represents a critical balance: it must be high enough to ensure a sufficient concentration of the deprotonated, nucleophilic amino acid, yet not so high as to excessively promote the hydrolysis of the benzyloxycarbonyl chloride. Simultaneous addition of a sodium hydroxide solution along with the benzyloxycarbonyl chloride is a common strategy to maintain this optimal pH range. nih.gov

Following the complete addition of the protecting agent, the reaction is often allowed to proceed for an extended period at room temperature to ensure completion. nih.gov The pH of the resulting solution containing the sodium salt of this compound is then adjusted for the purification phase.

Below is a table illustrating the impact of pH on the yield of the reaction.

pH of ReactionYield (%)
775
885
992
1088
1180

This table is illustrative, based on chemical principles, to demonstrate the effect of pH on reaction yield.

Solvent Systems and Temperature Control in Benzyloxycarbonylation Reactions

The choice of solvent and strict temperature control are critical parameters in the benzyloxycarbonylation of L-glutamic acid. Water is the most common solvent for this reaction, as it readily dissolves the L-glutamic acid salt and is compatible with the basic conditions required. researchgate.net The use of co-solvents, such as tetrahydrofuran (B95107) (THF), can also be employed. researchgate.net

The following table demonstrates the effect of reaction temperature on product yield.

Temperature (°C)Yield (%)
-1085
092
1088
2080
3070

This table is illustrative, based on chemical principles, to show the influence of temperature on the reaction's efficiency.

Purification and Isolation Techniques for High-Purity this compound

Following the N-protection reaction, a multi-step purification process is necessary to isolate this compound of high purity. This typically involves extraction to remove unreacted starting materials and byproducts, followed by crystallization.

Extraction Methods for Impurity Elimination

A common impurity in this synthesis is unreacted benzyloxycarbonyl chloride and its hydrolysis product, benzyl (B1604629) alcohol. To remove these, the pH of the reaction mixture is first adjusted to a mildly acidic range of 4 to 5. At this pH, the desired product remains in the aqueous phase as its carboxylate salt, while the less polar impurities can be extracted into an organic solvent, such as ethyl acetate (B1210297). nih.gov This extraction step is crucial for obtaining a clean crude product for crystallization. Some older methods employed ether for extraction, but its high flammability and low recovery rate have made it less favorable for large-scale production.

Crystallization and Recrystallization Protocols for Product Refinement

After the removal of organic-soluble impurities, the aqueous solution containing the product is strongly acidified, typically with a concentrated acid like hydrochloric acid, to a pH of 1-2. nih.gov This protonates the carboxylate groups of this compound, causing it to precipitate out of the solution as a crude solid. The crude product is then collected by filtration.

For further refinement, recrystallization is employed. A common and effective method involves dissolving the crude product in hot deionized water (around 50-60°C) and then allowing it to cool, which induces the formation of white crystals. This process can be repeated to achieve the desired level of purity. The final product is then dried under vacuum to yield this compound as a white crystalline powder with a purity often exceeding 99%. An industrial example reports a final yield of 88.2% with a purity of 99.3% as determined by HPLC. nih.gov

The choice of crystallization solvent significantly impacts the purity of the final product.

Crystallization SolventPurity (%)
Water99.3
Ethanol (B145695)/Water98.5
Acetone/Water98.2
Ethyl Acetate/Hexane97.5

This table is illustrative and demonstrates how the choice of solvent can affect the final purity of the product.

Stereochemical Considerations in the Synthesis of Optically Active this compound

The biological activity of molecules is often dictated by their specific three-dimensional arrangement. Consequently, controlling the stereochemistry during the synthesis of this compound and its derivatives is of paramount importance. Key strategies to achieve high optical purity include substrate-controlled reactions, the use of chiral auxiliaries, and enzymatic methods.

One effective approach is substrate-controlled diastereoselective synthesis , where the existing stereocenter in the starting material, such as L-glutamic acid, directs the formation of a new stereocenter. A notable example is the electrophilic hydroxylation of the lithium enolate of dimethyl N-Cbz-L-glutamate. When treated with a Davis oxaziridine (B8769555) (3-phenyl-N-phenylsulfonyl oxaziridine), this reaction yields an inseparable 9:1 mixture of diastereoisomers, with the (2S,4S) isomer being the major product. beilstein-journals.orgnih.gov The choice of the metal counter-ion for the enolate is crucial; sodium and potassium enolates result in significantly lower diastereoselectivity. beilstein-journals.orgnih.gov This method has been successfully applied to the synthesis of orthogonally protected (4S)-4-hydroxy-L-glutamic acid derivatives as single diastereoisomers. beilstein-journals.orgnih.gov

Chiral auxiliaries are another cornerstone of asymmetric synthesis. These are chiral compounds that are temporarily incorporated into the substrate to direct a stereoselective reaction. youtube.comyoutube.com After the desired transformation, the auxiliary can be removed and often recycled. youtube.com While many applications of chiral auxiliaries like Evans oxazolidinones focus on the alkylation of glycine (B1666218) or other amino acid enolates to create new stereocenters, the principles are broadly applicable. uwo.ca For instance, chiral auxiliaries can control the facial selectivity of enolate alkylation, forcing the electrophile to attack from the less sterically hindered face, thereby producing one diastereomer in high excess. uwo.caacs.org The synthesis of optically active α,α-disubstituted amino acids has been achieved with high stereoselectivity (d.r. >20:1) using an oxazolidinone auxiliary. acs.org

Starting from the chiral pool is a strategy that leverages readily available, inexpensive, and enantiomerically pure natural products like L-glutamic acid. mdpi.comacs.org This approach ensures that the inherent chirality at the α-carbon is preserved throughout the synthetic sequence. Numerous complex chiral molecules, including alkaloids and other natural products, have been synthesized starting from L-glutamic acid, demonstrating its versatility as a chiral educt. mdpi.comacs.org

Finally, enzymatic resolution offers a powerful method for separating racemic mixtures. This technique utilizes the stereospecificity of enzymes to selectively catalyze a reaction on only one enantiomer of a racemic substrate. For example, aminoacylases can be used to selectively hydrolyze the N-acyl group from the L-enantiomer in a racemic mixture of N-acetyl-DL-glutamic acid, allowing for the separation of L-glutamic acid from the unreacted N-acetyl-D-glutamic acid. researchgate.net This approach provides access to the less common D-enantiomer with high optical purity. researchgate.net

Table 1: Comparison of Stereoselective Synthetic Methods

MethodKey PrincipleExample Reagents/SystemTypical Stereochemical OutcomeReference
Substrate-Controlled DiastereoselectionAn existing stereocenter in the N-Cbz-glutamate derivative directs the formation of a new stereocenter.Dimethyl N-Cbz-L-glutamate enolate + Davis oxaziridine9:1 diastereomeric ratio ((2S,4S) major) beilstein-journals.orgnih.gov
Chiral AuxiliaryA recoverable chiral molecule is temporarily attached to the substrate to guide a stereoselective transformation.Oxazolidinone (Evans auxiliary) on an amino acid substrateHigh diastereoselectivity (often >95:5 d.r.) uwo.caacs.org
Chiral Pool SynthesisUtilizes enantiopure L-glutamic acid as the starting material to build more complex chiral molecules.L-glutamic acidPreservation of the (S)-configuration at the α-carbon. mdpi.comacs.org
Enzymatic ResolutionAn enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for their separation.Aminoacylase on N-acetyl-DL-glutamic acidHigh optical purity (e.g., >99% e.e.) for the separated enantiomers. researchgate.net

Emerging Synthetic Approaches and Green Chemistry Principles in N-Protection

Modern chemical synthesis places a strong emphasis on developing methods that are not only efficient but also environmentally benign. For the N-protection of glutamic acid with the benzyloxycarbonyl (Cbz) group, several emerging strategies align with the principles of green chemistry by reducing hazardous waste, minimizing energy consumption, and using safer materials.

A significant advancement is the use of water as a reaction solvent . Traditionally, the Schotten-Baumann reaction for N-benzyloxycarbonylation is performed in organic solvents with an added base. stackexchange.com However, researchers have developed protocols that proceed efficiently in water, eliminating the need for volatile and often toxic organic solvents. researchgate.netijacskros.com These methods are chemoselective, protecting amine groups in the presence of other sensitive functionalities like hydroxyl groups. ijacskros.com To facilitate the reaction of hydrophobic reagents in an aqueous medium, phase-transfer catalysts such as β-cyclodextrin have been successfully employed, achieving high yields at room temperature. researchgate.net

Micellar catalysis represents a sophisticated "in-water" approach. This technique uses surfactants, such as TPGS-750-M or Triton X-100, which self-assemble into nanoparticles (micelles) in water. luxembourg-bio.comthieme-connect.com The hydrophobic cores of these micelles act as nanoreactors, concentrating the nonpolar reactants and catalyzing the reaction, while the bulk solvent remains water. nih.govnih.gov This methodology has been successfully applied to peptide synthesis, including the Cbz-deprotection and subsequent coupling steps in a one-pot tandem sequence in water, dramatically reducing the amount of organic solvent waste and achieving low "E-factors" (a measure of waste produced per kilogram of product). luxembourg-bio.comnih.gov

Flow chemistry is another emerging technology that offers substantial benefits in terms of safety, scalability, and efficiency. In a flow reactor, reagents are continuously pumped through a series of tubes or packed columns containing immobilized reagents or catalysts. durham.ac.ukchimia.ch This allows for precise control over reaction parameters like temperature, pressure, and reaction time, leading to higher yields and purities. The synthesis of Cbz-protected di- and tripeptides has been demonstrated using flow systems, which bypass the need for traditional, time-consuming purification procedures by using scavenger and catch-and-release protocols. durham.ac.ukrsc.org Automated flow synthesis is particularly promising for producing long peptide chains rapidly and efficiently. chemrxiv.orgamidetech.com

These modern approaches reflect a paradigm shift in the synthesis of this compound and its derivatives, moving towards processes that are not only chemically sophisticated but also environmentally responsible.

Table 2: Overview of Emerging and Green Synthetic Approaches for N-Protection

ApproachDescriptionKey Green Chemistry Advantage(s)Reference
Aqueous SynthesisUsing water as the primary solvent for the N-benzyloxycarbonylation reaction, often with a base.Eliminates the use of hazardous/volatile organic solvents; simplifies workup. researchgate.netijacskros.com
Micellar CatalysisEmploying surfactants (e.g., TPGS-750-M) to form nanoreactors in water, enabling reactions of hydrophobic substrates.Drastically reduces organic solvent use; enables one-pot tandem reactions; improves reaction rates. luxembourg-bio.comthieme-connect.comnih.gov
Flow ChemistryPerforming reactions continuously in a micro- or mesofluidic system with immobilized reagents.Enhanced safety and control; improved efficiency and purity; scalable; reduced waste. durham.ac.ukchimia.ch
Phase-Transfer CatalysisUsing a catalyst (e.g., β-cyclodextrin) to transport a reactant between aqueous and organic phases (or into a micelle).Allows reactions between immiscible reagents in water, avoiding bulk organic solvents. researchgate.net

The Pivotal Role of N Benzyloxy Carbonyl Glutamic Acid in Peptide Synthesis

Mechanism of Amino Group Protection by the Benzyloxycarbonyl (Cbz) Moiety

The protection of the amino group of glutamic acid with the benzyloxycarbonyl (Cbz) group is a cornerstone of peptide chemistry. total-synthesis.com This process involves the reaction of the amino acid's nucleophilic amine with a reactive Cbz source, typically benzyl (B1604629) chloroformate (Cbz-Cl), in the presence of a base. total-synthesis.comyoutube.com The mechanism proceeds through the nucleophilic attack of the amine on the carbonyl carbon of the chloroformate. total-synthesis.com This is followed by the departure of the chloride leaving group, a reaction that liberates hydrochloric acid (HCl) and thus necessitates the presence of a base to neutralize the acid. total-synthesis.com

The resulting N-protected glutamic acid features a carbamate (B1207046) linkage, which effectively suppresses the nucleophilicity and basicity of the nitrogen atom's lone pair. youtube.commasterorganicchemistry.com This suppression is crucial as it prevents the protected amino acid from participating in undesired coupling reactions during the peptide synthesis process. masterorganicchemistry.com The Cbz group is known for its stability under both acidic and basic conditions, making it compatible with a variety of reaction conditions used in peptide synthesis. total-synthesis.com It is considered orthogonal to several other common protecting groups like Boc and Fmoc, allowing for selective deprotection strategies. total-synthesis.com

Formation of Amide Bonds in Peptide Coupling Reactions Utilizing N-Protected Glutamic Acid

The formation of a peptide bond is a critical step in peptide synthesis, involving the coupling of an N-protected amino acid, such as N-Cbz-glutamic acid, with the free amino group of another amino acid or peptide chain. bachem.comresearchgate.net To facilitate this amide bond formation, the carboxylic acid group of the N-Cbz-glutamic acid must first be activated. researchgate.net This activation transforms the carboxyl group into a more reactive species, susceptible to nucleophilic attack by the amine. researchgate.net

Common strategies for this activation involve the use of coupling reagents like carbodiimides (e.g., DCC, EDCI) or uronium/phosphonium salts (e.g., HATU, PyBOP). bachem.comacs.org These reagents, often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to enhance reaction rates and minimize side reactions like racemization, facilitate the formation of a highly reactive intermediate. bachem.comacs.org The free amine of the coupling partner then attacks this activated intermediate, leading to the formation of the desired peptide bond. bachem.com The use of N-Cbz-protected glutamic acid is compatible with these standard coupling conditions, including those performed in aqueous environments. acs.orguantwerpen.be

Strategic Placement of L-Glutamic Acid within Designed Peptide Sequences

The incorporation of L-glutamic acid into a peptide sequence is a strategic decision driven by the desire to impart specific structural or functional properties to the final peptide. The carboxylic acid side chain of glutamic acid can play several roles. For instance, N-terminal glutamic acid residues have the potential to cyclize, forming pyroglutamate (B8496135) residues. peptide.com

Furthermore, glutamic acid derivatives can be designed to introduce specific functionalities. For example, an orthogonally protected glutamic acid analog has been synthesized to introduce a long-chain alkylphenyl group, which is crucial for high-affinity binding to specific protein domains. mit.edu This strategic placement allows for on-resin macrocyclization, a technique used to reduce the conformational flexibility of a peptide and thereby increase its binding affinity. mit.edu The design of such specialized glutamic acid residues, with orthogonal protection schemes, enables the synthesis of complex peptide macrocycles directly on a solid-phase support. mit.edunih.gov

Selective Deprotection Strategies for the Cbz Group in Peptide Synthesis

The removal of the benzyloxycarbonyl (Cbz) protecting group is a critical final step in many peptide synthesis protocols. The ability to selectively deprotect the Cbz group without affecting other protecting groups or sensitive functionalities within the peptide is paramount. total-synthesis.com

A variety of chemical methods have been developed for the deprotection of the Cbz group. The most common and mildest method is catalytic hydrogenation. total-synthesis.commasterorganicchemistry.com This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas (H₂). total-synthesis.com The mechanism involves the reduction of the benzyl group, leading to the formation of toluene (B28343) and an unstable carbamic acid, which readily decarboxylates to yield the free amine. total-synthesis.com Transfer hydrogenation, which uses hydrogen donors like triethylsilane in the presence of a palladium catalyst, offers a safer alternative to using hydrogen gas directly. organic-chemistry.org

While generally stable to acid, the Cbz group can be cleaved under harsh acidic conditions, such as with excess hydrogen bromide (HBr) in acetic acid. total-synthesis.comactanaturae.ru More recently, milder Lewis acid-mediated methods have been developed. For instance, aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to effectively and selectively deprotect N-Cbz groups, even in the presence of other reducible groups. organic-chemistry.orgnih.govacs.orgacs.org Another method involves the use of 2-mercaptoethanol (B42355) with potassium phosphate (B84403) in N,N-dimethylacetamide. organic-chemistry.org Additionally, low-carbon alcohols like methanol (B129727) or ethanol (B145695) have been demonstrated to be effective deprotecting reagents for N-Cbz protected heterocyclic compounds. researchgate.neteurekaselect.com

MethodReagentsKey FeaturesReference
Catalytic HydrogenationH₂, Pd/CMild, neutral conditions. total-synthesis.commasterorganicchemistry.com
Transfer HydrogenationEt₃SiH, Pd/CSafer alternative to H₂ gas. organic-chemistry.org
AcidolysisHBr in Acetic AcidHarsh conditions. total-synthesis.comactanaturae.ru
Lewis AcidAlCl₃, HFIPMild, selective, good functional group tolerance. organic-chemistry.orgnih.govacs.orgacs.org
Nucleophilic Deprotection2-mercaptoethanol, K₃PO₄Alternative to hydrogenation. organic-chemistry.org
AlcoholysisMethanol or EthanolEffective for N-Cbz protected heterocycles. researchgate.neteurekaselect.com

An alternative, environmentally friendly approach to Cbz deprotection involves the use of enzymes, specifically penicillin acylases. actanaturae.runih.gov These enzymes can remove the N-benzyloxycarbonyl protecting group under mild conditions, avoiding the use of toxic reagents. nih.govnih.govresearchgate.net

Penicillin acylases, such as those from Escherichia coli and Alcaligenes faecalis, have demonstrated the ability to catalyze the removal of the N-benzyloxycarbonyl group from various amino acid derivatives. nih.govnih.govresearchgate.net While the natural substrate for these enzymes is penicillin, they exhibit a broader substrate specificity that includes N-acylated amino acids. nih.govvirginia.edu

The efficiency of the enzymatic deprotection is influenced by the structure of the N-acyl group. nih.govnih.gov For instance, the activity of penicillin acylase from E. coli is lower for N-benzyloxycarbonyl derivatives compared to its preferred N-phenylacetyl substrates. nih.gov Similarly, the affinity of both enzymes for substrates with a benzyloxycarbonyl group is reduced. nih.gov Despite this, both penicillin acylases are capable of effectively removing the Cbz group, and their efficiency can be further improved through protein engineering techniques. nih.gov The specificity of the enzymes towards the amino acid side chain is not significantly altered by the change in the N-acyl group. nih.gov

Enzymatic Deprotection Using Penicillin Acylases

Biocatalytic Efficiency and Reaction Conditions

The enzymatic removal of the N-benzyloxycarbonyl (Cbz or Z) protecting group from glutamic acid offers a green and highly selective alternative to traditional chemical methods. rsc.orgresearchgate.net Biocatalytic processes have been developed that selectively hydrolyze the Cbz group from protected amino acids. researchgate.net Enzymes known as Cbz-ases (amidohydrolases), particularly from bacterial sources, have demonstrated significant efficiency in this deprotection step. rsc.orgresearchgate.net

Microbial screening has identified bacteria that produce enzymes capable of stereospecifically hydrolyzing either L- or D-amino acid carbamates. researchgate.net Notably, enzymes from Sphingomonas paucimobilis and Burkholderia phenazinium have been evaluated for their Cbz-deprotecting capabilities. researchgate.net A Cbz-deprotecting enzyme isolated from Sphingomonas paucimobilis SC 16113 was purified and found to be a protein with a molecular weight of 155,000 daltons, composed of subunits sized at 44,000 daltons. researchgate.net Another strain, Sphingomonas paucimobilis ATCC 202027, was also identified as a source for a Cbz-deprotecting enzyme that shows specificity in hydrolyzing the Cbz-group from L-amino acids. google.com

The reaction conditions for these biocatalytic deprotections are typically mild, occurring in aqueous buffer systems. For the Sphingomonas Cbz-ase, efficient deprotection has been observed in a sodium phosphate buffer (50 mM, pH 7.5) at a temperature of 37°C, with agitation. rsc.orgresearchgate.net In one study, a 10 mM solution of Z-L-Phenylalanine was successfully deprotected using 0.075 mg/mL of the Cbz-ase under these conditions. researchgate.net Other reported conditions for enzyme assays include incubation at 45°C for 18 hours in a 50 mM phosphate buffer at pH 7. google.com The versatility of these enzymes allows for various incubation parameters depending on the scale and specific substrate. For instance, a larger scale reaction was conducted at 28°C for 40 hours, achieving an 87% molar yield for the deprotected product. google.com

Table 1: Reaction Conditions for Biocatalytic Cbz Deprotection

Parameter Condition 1 Condition 2
Enzyme Source Sphingomonas Cbz-ase rsc.orgresearchgate.net Sphingomonas paucimobilis Cell Extract google.com
Substrate Z-L-Phenylalanine (10 mM) researchgate.net CBZ-phenylalanine (0.5 mg) google.com
Buffer 50 mM Sodium Phosphate rsc.orgresearchgate.net 50 mM Phosphate Buffer google.com
pH 7.5 rsc.orgresearchgate.net 7.0 google.com
Temperature 37°C rsc.orgresearchgate.net 45°C google.com
Reaction Time Monitored over minutes to hours researchgate.net 18 hours google.com
Enzyme Conc. 0.075 mg/mL researchgate.net 0.4 mL cell extract google.com

Rational Enzyme Design for Enhanced Deprotection

Rational enzyme design is a powerful strategy for improving biocatalyst performance, based on a detailed understanding of the relationship between an enzyme's structure and its function. nih.gov This approach utilizes techniques like site-directed mutagenesis to introduce specific amino acid substitutions, aiming to enhance properties such as catalytic activity, substrate specificity, and enantioselectivity. nih.gov While specific published examples of rationally designed Cbz-ases for N-[(Benzyloxy)carbonyl]glutamic acid are not detailed, the established principles of this field are directly applicable.

The core of rational design involves identifying key amino acid residues within the enzyme's active site or in its vicinity that influence catalysis. nih.govnih.gov For a Cbz-ase acting on a bulky substrate like this compound, several strategies could be employed. One common approach is to modify the enzyme's binding pocket to better accommodate the substrate, reducing steric hindrance and potentially increasing the reaction rate. nih.gov This has been successfully used to enhance enzyme activity towards bulky, non-natural substrates. nih.gov

Another strategy involves altering the enzyme's dynamic motions. nih.gov Second-sphere mutations, which target residues not directly in the active site but capable of influencing its flexibility and conformation, can alter the timing of motions linked to the formation of the transition state, thereby enhancing catalytic efficiency. nih.gov For instance, mutations can be designed to increase the vibrational freedom of key catalytic residues. nih.gov By applying these principles, Cbz-deprotecting enzymes could be engineered to exhibit higher turnover rates, improved stability under process conditions, or altered substrate specificity, further increasing their utility in peptide synthesis. rsc.org

Table 2: Key Strategies in Rational Enzyme Design

Strategy Description Potential Application for Cbz-ase
Active Site Modification Altering amino acids in the substrate-binding pocket to reduce steric hindrance or create more favorable interactions. nih.gov Improve binding and turnover of the bulky this compound substrate.
Altering Protein Dynamics Introducing mutations in the second coordination sphere to modify the flexibility and vibrational modes of the active site. nih.gov Enhance the rate of transition state formation and overall catalytic speed.
Improving Enantioselectivity Modifying the binding pocket to favor one enantiomer of a chiral substrate over the other. nih.gov Increase the enzyme's specificity for the L- or D-enantiomer of glutamic acid.

Synthesis of Complex Peptide Chains Incorporating this compound

This compound is a crucial building block in the synthesis of complex peptides, where the Cbz group serves to protect the α-amino functionality, allowing for the sequential formation of peptide bonds. nih.govbeilstein-journals.org Its application is central to both solution-phase and solid-phase peptide synthesis (SPPS), enabling the construction of peptides with specific sequences and modifications. nih.govacs.org

In the assembly of therapeutic peptides, such as inhibitors for the SARS-CoV 3CL protease, protected glutamic acid derivatives are key intermediates. nih.gov For example, (S)-3-[3-(Benzyloxycarbonyl)-5-oxooxazolidin-4-yl]propanoic acid, derived from Cbz-glutamic acid, serves as a precursor in the synthesis of complex peptide structures. nih.gov The Cbz group is typically removed later in the synthetic route, often through standard catalytic hydrogenation, to reveal the free amine for further coupling. nih.gov

The Cbz group is also used for side-chain protection in glutamic acid or other amino acids like lysine (B10760008) during the synthesis of complex polypeptides. acs.org In the chemoenzymatic synthesis of alternating lysine-glutamic acid peptides, the lysine side-chain amine is protected as a Cbz derivative (Lys(Z)) to prevent it from reacting during the polymerization of the dipeptide monomer. acs.org This orthogonal protection strategy is fundamental to directing the peptide bond formation to the correct functional groups.

Furthermore, the principles of using protected glutamic acid are vital in the solid-phase synthesis of highly modified and complex structures like macrocyclic peptides. nih.gov In the synthesis of peptide macrocycles designed to bind the Polo-like kinase 1 (Plk1) polo-box domain, a specially designed glutamic acid analog with orthogonal protecting groups was used. nih.gov This allows for on-resin cyclization after the linear peptide has been assembled. Similarly, in the synthesis of peptides containing post-translational modifications like glutamate (B1630785) arginylation, a fully protected Fmoc-Glu(Arg(Pbf)-OtBu)-OH monomer is synthesized and incorporated into the peptide chain via SPPS. nih.gov These examples underscore the versatility and necessity of protecting groups like Cbz on glutamic acid for the successful synthesis of advanced and biologically active peptide molecules.

Derivatization and Analog Development of N Benzyloxy Carbonyl Glutamic Acid

Esterification of Carboxyl Groups: Synthesis and Applications of Alkyl and Benzyl (B1604629) Estersrsc.orgfishersci.comnih.gov

The presence of two carboxylic acid groups in N-[(Benzyloxy)carbonyl]glutamic acid offers the opportunity for selective esterification, leading to the formation of mono- or di-esters. The differential reactivity of the α- and γ-carboxyl groups can be exploited to synthesize specific monoesters, which are crucial intermediates in the construction of more complex molecules. Alkyl and benzyl esters are particularly common, serving to protect the carboxyl function during subsequent chemical transformations. rsc.orgfishersci.comnih.gov

N-Benzyloxycarbonyl-L-glutamic Acid 1-Methyl Esterrsc.orgmedchemexpress.com

N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester, also known as Z-Glu-OMe, is a key chiral building block in organic synthesis. rsc.org One efficient route for its preparation involves the selective hydrolysis of the amide group of N-benzyloxycarbonyl α-methyl ester of L-glutamine. This reaction is achieved by treating the starting material with tert-butyl nitrite (B80452) in refluxing acetonitrile, yielding the optically pure Z-Glu-OMe in good yield. rsc.org This derivative is recognized as a versatile precursor for various synthetic applications, including its use in the synthesis of cis-5-hydroxy-L-pipecolic acid. rsc.org As a glutamic acid derivative, it falls into the broader category of amino acid derivatives that have been explored for various biochemical applications. medchemexpress.com

Table 1: Properties of N-Benzyloxycarbonyl-L-glutamic Acid 1-Methyl Ester

Property Value
Molecular Formula C14H17NO6
Molecular Weight 295.29 g/mol
CAS Number 5672-83-3

| Appearance | White to off-white solid |

Data sourced from MedChemExpress. medchemexpress.com

N-Benzyloxycarbonyl-L-glutamic Acid 5-tert-Butyl Esterthermofisher.comtcichemicals.com

The 5-tert-butyl ester of N-benzyloxycarbonyl-L-glutamic acid is another important intermediate, particularly in peptide chemistry. The bulky tert-butyl group provides stable protection for the γ-carboxyl group under conditions where other protecting groups might be labile. The synthesis of related compounds, such as γ-tert-butyl-L-glutamate N-carboxyanhydride (NCA), starts from L-glutamic acid 5-tert-butyl ester, highlighting the utility of this precursor. rsc.org The parent compound, N-Benzyloxycarbonyl-L-glutamic acid 5-tert-butyl ester, is a white powder with specific optical rotation properties that confirm its chirality. thermofisher.com

Table 2: Specifications of N-Benzyloxycarbonyl-L-glutamic Acid 5-tert-Butyl Ester

Property Value
Molecular Formula C17H23NO6
CAS Number 3886-08-6
Melting Point 84.0-96.0 °C
Optical Rotation -13.3 ± 0.1° (c=2 in methanol)

| Assay | ≥96.0% |

Data sourced from Thermo Scientific Chemicals. thermofisher.com

N-Benzyloxycarbonyl-D-glutamic Acid 1-Benzyl Esterfishersci.comglentham.com

The D-enantiomer, N-Benzyloxycarbonyl-D-glutamic acid 1-benzyl ester, serves as a valuable reagent in the synthesis of specialized peptides. fishersci.com A primary application of this compound is in the preparation of acyl peptides designed to function as immunostimulants. fishersci.com The benzyl ester protects the α-carboxyl group, allowing for selective modifications at the γ-carboxyl position. This compound is typically a white crystalline powder, soluble in solvents like methanol (B129727) and acetic acid. fishersci.comglentham.com

Table 3: Properties of N-Carbobenzoxy-L-glutamic acid O-benzyl ester (L-enantiomer)

Property Value
Molecular Formula C20H21NO6
Molecular Weight 371.38 g/mol
CAS Number 3705-42-8
Melting Point 98.0 - 102.0 °C

| Specific Optical Rotation | -21.0 to -25.0° (c=1, methanol) |

Note: Data provided is for the L-enantiomer, as detailed data for the D-enantiomer is less available. Data sourced from Glentham Life Sciences. glentham.com

Anhydride (B1165640) Formation: N-Benzyloxycarbonyl-L-glutamic Anhydride in Organic Chemistryprepchem.comrsc.org

The intramolecular dehydration of N-benzyloxycarbonyl-L-glutamic acid yields the corresponding cyclic anhydride. This anhydride is a reactive intermediate that has been examined extensively for its utility in synthesizing glutamyl-peptides. rsc.org The formation of N-benzyloxycarbonyl-L-glutamic anhydride provides an activated form of the amino acid, facilitating reactions at the carboxyl groups.

A significant application of this anhydride is in the regioselective synthesis of glutamic acid esters. For instance, when N-benzyloxycarbonyl-L-glutamic anhydride is dissolved in anhydrous ethanol (B145695) and refluxed, it leads to the formation of both α- and γ-monoethyl esters. Initially, the reaction favors the formation of the α-ester, which then partially isomerizes to the more stable γ-ester, often resulting in a mixture of the two products. This reactivity makes the anhydride a key starting material for producing selectively protected glutamic acid derivatives that are difficult to access through direct esterification.

Conjugation with Other Amino Acids and Peptidesnih.govnih.gov

N-protected glutamic acid derivatives are fundamental building blocks in peptide synthesis. The benzyloxycarbonyl (Cbz) group is a widely used α-amino protecting group that prevents the amino terminus from participating in unwanted side reactions during peptide bond formation. gcwgandhinagar.com This protection strategy is essential for the stepwise and controlled assembly of peptide chains. hongtide.com

Synthesis of Dipeptides and Oligopeptides Containing N-Protected Glutamic Acid Residuesnih.govub.edu

The synthesis of dipeptides and longer oligopeptides containing glutamic acid residues relies on the coupling of an N-protected glutamic acid derivative with another amino acid or peptide fragment. nih.gov In a typical procedure, the free carboxyl group of the N-Cbz-glutamic acid derivative is activated, often using coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.govhongtide.com This activated species then reacts with the free amino group of the coupling partner to form a new peptide bond. nih.gov

Once the coupling is complete, the Cbz protecting group can be removed to elongate the peptide chain further. A standard method for Cbz deprotection is catalytic hydrogenation, typically using palladium on carbon (Pd/C) under a hydrogen atmosphere. nih.gov This process cleaves the benzyloxycarbonyl group, liberating the free amine, which is then ready for the next coupling cycle. This iterative process of coupling and deprotection allows for the synthesis of complex peptides with defined sequences. nih.govchemrxiv.org The use of N-protected amino acids is crucial to avoid side reactions, such as the formation of unwanted di- and tripeptides during the initial protection step. ub.edu

N-[(Benzyloxy)carbonyl]glycylglycine as a Model System

In the intricate field of peptide synthesis and modification, simplified models are invaluable for understanding the fundamental aspects of chemical reactions before applying them to more complex molecules. N-[(Benzyloxy)carbonyl]glycylglycine (Z-Gly-Gly) serves as an exemplary model system for studying the derivatization of more complex protected amino acids like this compound.

Glycylglycine is the simplest dipeptide, and its structure provides a clean backbone to investigate the stability and reactivity of the benzyloxycarbonyl (Z or Cbz) protecting group. researchgate.net The Z-group is one of the most widely used protecting groups for the amino function of amino acids in peptide synthesis. researchgate.net Its stability and the conditions required for its removal are critical factors in the design of synthetic routes. By using Z-Gly-Gly, researchers can study the behavior of the Z-group and the peptide bond during coupling reactions and deprotection steps without the interference of reactive side chains. mdpi.com

The insights gained from studying Z-Gly-Gly are directly applicable to the synthesis of derivatives of Z-Glu. For instance, understanding how different coupling reagents or reaction conditions affect the integrity of the Z-group on the simple Gly-Gly backbone helps in predicting and mitigating potential side reactions when working with the more functionalized Z-Glu. This includes preventing the formation of byproducts or the premature cleavage of the protecting group. bachem.com The study of simple model peptides like Z-Gly-Gly allows for the optimization of reaction parameters, such as the choice of activating agents and bases, which is crucial for achieving high yields and purity in the synthesis of more complex peptide structures. bachem.comluxembourg-bio.com

Furthermore, the conformational simplicity of Z-Gly-Gly allows for straightforward analysis of reaction outcomes. Spectroscopic and crystallographic studies of such simple dipeptides can provide clear insights into the stereochemical and conformational consequences of particular synthetic transformations, which is more challenging with larger, more flexible peptides. nih.govnih.gov This foundational knowledge is essential for the rational design of synthetic strategies for this compound derivatives with desired properties.

Synthesis of Novel Glutamic Acid Derivatives with Modified Side Chains

The modification of the side chain of glutamic acid is a key strategy for developing novel analogs with unique biological properties. Starting from this compound, various synthetic routes have been explored to introduce diverse functional groups and structural constraints. These modifications aim to alter the molecule's interaction with biological targets, improve its pharmacokinetic profile, or introduce novel functionalities.

One common approach involves the modification of the γ-carboxylic acid group of the glutamic acid side chain. For instance, a series of analogs of the neuroprotective agent glycyl-L-prolyl-L-glutamic acid (GPE) have been synthesized where the γ-carboxy moiety of the glutamate (B1630785) residue is modified. nih.govnih.gov This is typically achieved by coupling N-benzyloxycarbonyl-glycyl-L-proline with various pre-synthesized analogs of glutamic acid, demonstrating the modularity of this synthetic approach. nih.gov

Another powerful technique for side-chain modification is olefin cross-metathesis. This method has been used to prepare a homologous series of glutamic acid side-chain length variants from allyl glycine (B1666218) derivatives. The resulting products are suitably protected for direct use in solid-phase peptide synthesis, showcasing a versatile method for creating a library of glutamic acid analogs with varying side-chain lengths. nih.gov

The synthesis of hydroxyglutamic acid analogs introduces additional hydrogen bonding capabilities, which can be crucial for receptor interactions. nih.gov Synthetic strategies often start from natural products like serine or pyroglutamic acid, utilizing them as chiral building blocks. nih.gov For example, orthogonally protected (4S)-4-hydroxy-L-glutamic acid derivatives have been synthesized for use in the total synthesis of complex natural products. nih.gov

More complex modifications include the introduction of aromatic and long alkyl chains to the glutamic acid backbone. In one study, a novel, orthogonally protected glutamic acid analog with a tethered alkylphenyl chain at the γ-position was synthesized. researchgate.net This was achieved through the stereocontrolled alkylation of a protected glutamic acid derivative. researchgate.net This analog was then used in the solid-phase synthesis of macrocyclic peptide ligands, highlighting the utility of such modified building blocks in constructing complex molecular architectures. researchgate.net

The table below summarizes some of the synthetic strategies employed for the modification of glutamic acid side chains.

Modification Strategy Starting Material/Precursor Key Reaction(s) Resulting Derivative Type Reference(s)
γ-Carboxylic Acid ModificationN-Benzyloxycarbonyl-glycyl-L-proline and Glutamic Acid AnalogsPeptide couplingAnalogs of Glycyl-L-prolyl-L-glutamic acid (GPE) nih.gov, nih.gov
Side-Chain ExtensionAllyl Glycine DerivativesOlefin cross-metathesisHomologous series of side-chain extended glutamic acids nih.gov
HydroxylationProtected Glutamic AcidElectrophilic hydroxylationHydroxyglutamic acid analogs nih.gov
Alkylphenyl Chain AdditionProtected Glutamic AcidStereocontrolled alkylationGlutamic acid with γ-alkylphenyl side chain for macrocyclization researchgate.net

Computational Approaches in Derivative Design and Property Prediction

In recent years, computational methods have become an indispensable tool in the rational design and development of novel this compound derivatives. These in silico approaches allow for the prediction of molecular properties, binding affinities, and potential biological activities before embarking on time-consuming and resource-intensive laboratory synthesis.

A common computational strategy involves the theoretical design of a library of derivatives followed by in silico screening to identify the most promising candidates. bachem.comluxembourg-bio.comrsc.org For example, a large library of 123 glutamic acid derivatives was theoretically formulated, and their properties were evaluated using various online platforms and programs. bachem.comluxembourg-bio.comrsc.org This initial screening helped in selecting a smaller, more manageable set of compounds for further investigation based on predicted physicochemical, pharmacokinetic, and toxicological properties. bachem.comluxembourg-bio.comrsc.org

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. rsc.org This method was employed to determine the binding site of promising glutamic acid derivatives within the structure of glutamine synthetase, a key enzyme in cancer cell metabolism. bachem.comrsc.org Such studies provide valuable insights into the molecular interactions, such as hydrogen bonding and hydrophobic interactions, that govern ligand binding, thereby guiding the design of more potent and selective inhibitors.

The predictive power of these computational models is continually improving with the development of more sophisticated algorithms and machine learning-based scoring functions. These tools can help to more accurately predict binding affinities and reduce the number of false positives from initial virtual screening campaigns. The integration of computational design with experimental validation creates an iterative cycle that accelerates the discovery of new therapeutic agents based on the this compound scaffold.

The table below provides an overview of the computational approaches used in the design and evaluation of glutamic acid derivatives.

Computational Method Application Predicted Properties/Outcomes Reference(s)
In Silico Library Design and ScreeningGeneration and initial evaluation of a large number of virtual compounds.Physicochemical properties, pharmacokinetics, toxicity, potential biological activity. rsc.org, bachem.com, luxembourg-bio.com
Molecular DockingPredicting the binding mode and affinity of a ligand to a protein target.Binding site identification, key molecular interactions (e.g., H-bonds), binding affinity scores. rsc.org,,
Structure-Based Design (e.g., Rosetta)Rational design of modifications to peptide and protein structures.Effects of mutations on stability, conformation, and binding affinity.,
Machine Learning-Based ScoringImproving the accuracy of binding affinity predictions.More reliable ranking of potential ligands.

Biochemical and Medicinal Chemistry Research Applications

Investigation of Enzyme Mechanisms and Metabolic Pathways Involving Glutamate (B1630785) Derivatives

The structural similarity of N-[(Benzyloxy)carbonyl]glutamic acid to natural glutamate allows it to be used as a probe in studying enzymes involved in glutamate metabolism. Its protecting group can influence interactions within enzyme active sites, providing valuable data on binding and catalysis.

This compound and its derivatives are utilized to explore the mechanisms of enzymes central to cellular metabolism. For instance, L-glutamic acid is crucial for the biosynthesis of purines and pyrimidines and is involved in metabolic transformations catalyzed by enzymes like L-glutamate synthetase (GS) and γ-glutamyl transpeptidase (GGT). beilstein-journals.org The introduction of the Cbz group modifies the glutamate structure, allowing researchers to probe how such alterations affect enzymatic processing. Studies on enzymes like MurD ligase, which is involved in the biosynthesis of the essential bacterial cell-wall polymer peptidoglycan, use glutamic acid-based compounds to understand inhibitory mechanisms. nih.gov By employing modified substrates like Cbz-Glu-OH, researchers can gain insights into the structural and electronic requirements for enzyme-substrate recognition and turnover, contributing to the broader understanding of metabolic disorders and informing the design of potential therapeutics. smolecule.com

The Cbz-protected glutamic acid is a key component in synthesizing inhibitors to study enzyme kinetics. For example, it has been incorporated into peptidomimetic inhibitors targeting prostate-specific membrane antigen (PSMA), a zinc metalloenzyme. researchgate.net The binding of these inhibitors to the enzyme's active site provides data on affinity and the structural basis for inhibition. researchgate.net In one study, differences in the stability of diastereoisomeric complexes involving Cbz-Glu-OH were measured, revealing variances in binding energy. acs.org Furthermore, research on angiotensin-converting enzyme (ACE) has utilized N-benzyloxycarbonyl tripeptides containing a glutamic acid residue to study structure-activity relationships. nih.gov These studies measure key kinetic parameters, such as the half-maximal inhibitory concentration (IC50), to quantify the potency of new inhibitor designs.

Table 1: Examples of Enzyme Inhibition Studies Involving Cbz-Glu-OH Derivatives

Enzyme Inhibitor Class Measured Parameter Finding Citation
Angiotensin-Converting Enzyme (ACE) N-benzyloxycarbonyl (Z) tripeptides IC50 Potent inhibitors were developed with IC50 values in the nanomolar range (e.g., 3.5 x 10⁻⁹ M). nih.gov
MurD Ligase Glutamic acid-based compounds IC50 Compounds showed inhibitory activity with IC50 values of 174 µM and 206 µM, serving as starting points for optimization. nih.gov
Prostate-Specific Membrane Antigen (PSMA) Phosphoramidate peptidomimetics Binding analysis Cbz-Glu-OH was used as a P2 residue in the synthesis of high-affinity inhibitors for imaging. researchgate.net

Development of Bioactive Compounds and Pharmaceutical Intermediates

The defined stereochemistry and reactive potential of this compound make it a critical starting material and intermediate in the synthesis of various high-value pharmaceutical compounds.

This compound serves as a key building block in the synthesis of certain angiotensin-converting enzyme (ACE) inhibitors, a class of drugs used to manage hypertension. Research has focused on creating potent N-benzyloxycarbonyl tripeptide inhibitors of ACE. nih.gov In these synthetic pathways, the Cbz-glutamic acid moiety is incorporated into a larger peptide structure. The design of these inhibitors leverages the specific interactions between the peptide backbone and the active site of ACE. Studies have shown that introducing specific amino acid residues alongside the glutamate derivative can yield highly potent inhibitors, demonstrating the compound's foundational role in developing these therapeutic agents. nih.gov

The compound is instrumental in the synthesis of immunostimulants, particularly derivatives of Muramyl dipeptide (MDP). nih.gov MDP is the minimal bioactive component of peptidoglycan from bacterial cell walls and is recognized by the innate immune system receptor NOD2. nih.gov The synthesis of MDP and its analogues often involves complex, multi-step procedures where protected amino acids are essential. nih.gov this compound can be used to create specific dipeptide or tripeptide fragments that are subsequently coupled to the muramic acid sugar core. Structure-activity relationship studies have highlighted that the configuration of the glutamic acid residue is important for retaining or enhancing the biological activity of these immunostimulatory molecules. nih.gov

Design and Synthesis of Peptide-Based Drug Candidates

The benzyloxycarbonyl (Cbz) group, introduced by Bergmann and Zervas, was the first reversible Nα-protecting group developed for peptide synthesis, revolutionizing the field. nih.gov this compound is a quintessential example of a protected amino acid used in the stepwise construction of peptides.

This process, known as solid-phase peptide synthesis (SPPS), involves anchoring the first amino acid to an insoluble resin support and then sequentially adding Nα-protected amino acids. peptide.comlsu.edu The Cbz group on glutamic acid prevents unwanted polymerization and allows for controlled peptide bond formation at the carboxyl end. nih.govlsu.edu After each coupling step, the protecting group is removed to allow the next amino acid to be added. peptide.com

The use of Cbz-protected amino acids, including Cbz-Glu-OH, is foundational to both classical solution-phase synthesis and modern solid-phase techniques. nih.gov This control allows for the precise assembly of peptide sequences, which is critical for creating peptide-based drug candidates, including enzyme inhibitors and receptor ligands. acs.orgresearchgate.net The ability to incorporate functional side chains, like that of glutamic acid, is essential for designing peptides with specific structural and functional properties for therapeutic applications. beilstein-journals.org

Mimicry of Natural Signaling Molecules

Glutamic acid itself is a vital signaling molecule, most notably as the primary excitatory neurotransmitter in the mammalian central nervous system. beilstein-journals.org In biochemical research, creating synthetic molecules that mimic natural ligands is a powerful strategy for studying receptor interactions and signaling pathways. beilstein-journals.org The structural features of glutamic acid are foundational to its role in biological signaling, and derivatives are often synthesized to explore and map the active sites of receptors. beilstein-journals.orgnih.gov

This compound is instrumental in the synthesis of peptide mimetics that replicate the function of natural signaling molecules. A key example is in the study of phospho-dependent protein-protein interactions (PPIs), where a phosphorylated residue like phosphothreonine is crucial for recognition and binding. nih.gov Researchers have successfully designed and synthesized macrocyclic peptide mimetics containing a glutamic acid analog, derived from N-protected glutamic acid, to mimic such phosphorylated peptides. nih.gov These synthetic mimics can properly orient a phosphothreonine residue for optimal interaction with its target's binding pocket, demonstrating how N-Cbz-glutamic acid facilitates the creation of tools that replicate the specific recognition events of natural signaling cascades. nih.gov

Targeting Specific Proteins in Disease Models

The strategic use of this compound as a starting material is pivotal in developing peptide-based molecules that target specific proteins implicated in disease. nih.gov This approach allows for the creation of highly specific antagonists and inhibitors for therapeutic development. nih.gov

A significant area of research is in oncology, where targeting protein-protein interactions that drive cell cycle progression is a key strategy. nih.gov The polo-like kinase 1 (Plk1) polo-box domain (PBD) is a critical target in cancer research due to its role in cell division. nih.gov Scientists have engineered potent antagonists for the Plk1 PBD by synthesizing macrocyclic peptides that incorporate a unique glutamic acid analog. nih.gov The synthesis of these complex peptides relies on protected amino acids, including derivatives of N-Cbz-glutamic acid, to construct a scaffold that not only binds to the primary recognition site but also accesses adjacent "cryptic" pockets, significantly enhancing binding affinity. nih.gov

Target ProteinDisease ModelRole of N-Cbz-Glutamic Acid-Containing Peptide
Polo-like kinase 1 (Plk1) Polo-Box DomainCancerForms the backbone of a macrocyclic peptide antagonist designed to inhibit the protein-protein interaction, disrupting cell cycle progression in cancer cells. nih.gov
SARS-CoV 3CL ProteaseCOVID-19Serves as a key building block in the synthesis of peptide-based inhibitors that block the activity of the viral protease, preventing viral replication. nih.gov
Glutamate Carboxypeptidase II (GCPII)CancerUsed to synthesize inhibitors that reduce glutamate concentrations available to cancer cells, thereby suppressing their growth. nih.gov

Exploration of Protein-Protein Interactions Using N-Protected Glutamic Acid-Containing Peptides

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular function, and aberrations in these interactions are linked to numerous diseases. nih.gov Peptides containing N-protected glutamic acid are valuable tools for mapping and modulating these complex interactions. nih.govrsc.org The benzyloxycarbonyl (Cbz) protecting group is essential in solid-phase peptide synthesis (SPPS), the standard method for creating custom peptides. nih.govluxembourg-bio.com It prevents unwanted reactions at the amino group, allowing for the controlled, stepwise elongation of the peptide chain. nih.gov

This control is critical when designing peptides to probe PPIs. For instance, in the development of antagonists for the Plk1 PBD, a macrocyclic peptide was created using a novel glutamic acid analog. nih.gov The synthesis of this peptide would be impossible without orthogonally protected amino acids, where groups like Cbz play a vital role. nih.gov The resulting peptide not only interacts with the primary binding site but also establishes new hydrogen bonds within a cryptic pocket, leading to exceptionally high affinity. nih.gov

The general approach for studying PPIs often involves creating libraries of peptides, for example in an array format, which are derived from the sequence of one of the interacting proteins. rsc.org These arrays are then screened to identify the specific short sequences, or "hot spots," that are critical for the interaction. nih.govrsc.org The synthesis of the peptides for these arrays relies on protected amino acids like N-Cbz-glutamic acid to ensure the correct sequence is produced. nih.gov By incorporating modified or unnatural amino acids, researchers can fine-tune the properties of these peptide probes to enhance stability or binding affinity, ultimately leading to the design of new therapeutics that can disrupt disease-related PPIs. nih.govmdpi.com

Research ApproachDescriptionRelevance of N-Protected Glutamic Acid
Peptide MacrocyclizationSynthesizing cyclic peptides to create conformationally constrained antagonists with improved binding affinity and stability.Serves as a precursor for novel amino acid analogs used as ring-closing junctions in the peptide scaffold. nih.gov
Peptide Array ScreeningHigh-throughput screening of libraries of short, overlapping peptides on a solid support to map the binding sites of a protein complex. rsc.orgEssential as a protected building block in the solid-phase synthesis of the peptide libraries. rsc.orgnih.gov
Photo-Cross-Linking ProbesIncorporating photo-reactive unnatural amino acids into peptides to covalently capture interacting protein partners upon UV irradiation. nih.govrsc.orgThe synthesis of peptides containing these specialized amino acids requires the use of standard protecting group chemistry, for which Cbz-protected amino acids are a classic example. nih.gov

Advanced Studies in Neurotransmission and Metabolic Pathways

Glutamate is a central molecule in brain function, acting not only as the most abundant excitatory neurotransmitter but also as a precursor to the main inhibitory neurotransmitter, GABA. nih.govmdpi.com It is also a key player in cellular metabolism, participating in the tricarboxylic acid (TCA) cycle for energy production and nitrogen metabolism through the glutamate-glutamine cycle between neurons and astrocytes. nih.govnih.gov The regulation of glutamate levels is critical, as imbalances can lead to neurotoxicity. nih.gov

Investigating these complex and interconnected pathways requires sophisticated chemical tools, such as specifically designed inhibitors or probes. This compound is a foundational reagent for the synthesis of such tools. nih.govgoogle.com For example, to study the role of a particular enzyme in a metabolic pathway, such as glutamate carboxypeptidase or glutaminase, researchers often synthesize peptide-based inhibitors. nih.gov This synthesis necessitates the use of N-protected amino acids to build the inhibitor's structure with high precision. nih.govchemrxiv.org

Furthermore, the creation of structural analogues of glutamic acid is essential for mapping the complex interactions at glutamate receptors. beilstein-journals.org By systematically modifying the structure of glutamic acid and incorporating it into peptides, researchers can probe the structural requirements for receptor binding and activation. beilstein-journals.org This knowledge is crucial for developing new drugs that can modulate neurotransmission in neurological disorders. Advanced techniques, such as using isotope tracers to follow the metabolic fate of glutamate in real-time, also rely on synthetic chemistry for the preparation of the labeled compounds, a process where protecting group strategies are indispensable. researchgate.net Therefore, N-Cbz-glutamic acid, as a readily available and versatile protected form of glutamic acid, underpins a wide range of advanced studies in neuroscience and metabolism.

Mechanistic Investigations and Reaction Engineering

Kinetic Studies of Benzyloxycarbonylation and Deprotection Reactions

The benzyloxycarbonylation of glutamic acid and the subsequent deprotection of the N-Cbz group are fundamental transformations in peptide synthesis and medicinal chemistry. Kinetic studies of these reactions are crucial for understanding reaction mechanisms, controlling side reactions, and optimizing process conditions.

The benzyloxycarbonylation reaction, typically involving the treatment of glutamic acid with benzyl (B1604629) chloroformate under alkaline conditions, is generally rapid. The rate is dependent on factors such as pH, temperature, and the concentration of reactants. Maintaining a stable pH, usually between 8 and 10, is critical, as deviations can lead to the decomposition of benzyl chloroformate at lower pH or racemization of the amino acid at higher pH. lookchem.com

A significant side reaction involving the N-terminal glutamic acid residue in peptides and proteins is the intramolecular cyclization to form pyroglutamate (B8496135) (pGlu). nih.gov This non-enzymatic reaction is essentially a deprotection or modification step that can occur under various conditions. Kinetic studies have shown that the rate of pGlu formation is highly dependent on pH and temperature. The reaction is favored at both acidic (pH 4) and basic (pH 8) conditions, while being less prevalent at neutral pH. nih.gov The investigation into the kinetics of this cyclization allows for the calculation of the half-life of the N-terminal glutamic acid under different formulation and storage conditions, which is vital for maintaining the stability of therapeutic proteins. nih.gov

The following table presents the calculated half-life for the conversion of N-terminal Glutamic acid (Glu) to pyroglutamate (pGlu) under different conditions.

Table 1: Half-life of N-terminal Glu to pGlu Conversion

Temperature (°C) pH Half-life (days)
4 4 330
4 5 1000
25 4 40
25 5 130
40 4 7
40 5 20

Data derived from studies on recombinant monoclonal antibodies. nih.gov

Deprotection of the N-Cbz group is commonly achieved via catalytic hydrogenolysis. More recent developments include alternative methods, such as using aluminum chloride (AlCl3) in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which proceeds effectively at room temperature. organic-chemistry.org Another method involves using 2-mercaptoethanol (B42355) in the presence of potassium phosphate (B84403) in N,N-dimethylacetamide at 75 °C, which is suitable for substrates with functionalities sensitive to standard hydrogenolysis conditions. organic-chemistry.org The kinetics of these deprotection reactions are influenced by the choice of catalyst, solvent, temperature, and the specific substrate structure.

Stereoselective Aspects of Reactions Involving N-[(Benzyloxy)carbonyl]glutamic Acid

Stereocontrol is a paramount consideration in the synthesis of derivatives of this compound, as the biological activity of the final products is often dependent on their precise three-dimensional structure. The N-Cbz group can play a significant role in directing the stereochemical outcome of reactions at adjacent or nearby stereocenters.

One notable example is in the stereospecific hydroxylation of pyroglutamate derivatives. In the synthesis of hydroxyglutamic acid analogues, the lithium enolate of benzyl N-Boc-pyroglutamate is treated with an electrophilic hydroxylating agent like a Davis oxaziridine (B8769555). beilstein-journals.org The bulky benzyloxycarbonyl group effectively shields one face of the enolate, forcing the incoming electrophile to attack from the opposite side (re-face attack). This steric hindrance leads to the formation of a single diastereoisomer, demonstrating excellent stereocontrol. beilstein-journals.org

Another powerful strategy for asymmetric synthesis involves the use of chiral auxiliaries. Michael additions of activated olefins to chiral nickel(II) complexes of glycine (B1666218) Schiff bases are highly diastereoselective. nih.gov This method has been successfully applied to the synthesis of glutamic acid derivatives. The chiral ligand on the nickel complex directs the addition to the glycine enolate, resulting in a high diastereomeric excess of the product. Subsequent removal of the metal and the chiral auxiliary yields the enantiomerically pure amino acid derivative. nih.gov

Furthermore, N-heterocyclic carbene (NHC) organocatalysis has been employed for the asymmetric desymmetrization of N-Cbz glutarimides. nih.gov This process involves the cleavage of a C-N bond in the cyclic imide by an alcohol, catalyzed by a chiral NHC. The reaction generates enantioenriched 4-amido esters with high enantioselectivity. nih.gov Density functional theory (DFT) calculations have indicated that non-covalent interactions, specifically C-H···O hydrogen bonds and C-H···π interactions between the chiral NHC catalyst and the N-Cbz glutarimide (B196013) substrate, are key to controlling the enantioselectivity of the reaction. nih.gov

Catalysis in Reactions of N-Protected Amino Acids

Catalysis is indispensable for achieving high efficiency, selectivity, and mild reaction conditions in transformations involving N-protected amino acids like N-Cbz-glutamic acid. Both organocatalysis and transition-metal catalysis have been extensively explored.

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts. nih.gov In addition to the desymmetrization reactions mentioned previously, NHCs can catalyze oxidative reactions. nih.gov For instance, NHCs can facilitate the oxidative amidation of aldehydes. The proposed mechanism involves the formation of a Breslow intermediate from the aldehyde and the NHC, which is then oxidized to an acyl azolium ion. This highly electrophilic intermediate readily reacts with amines to form amides. nih.gov This methodology can be applied to couple N-Cbz-glutamic acid derivatives with various amines or to modify their side chains.

Transition metal catalysis provides a broad spectrum of transformations for C-N bond formation. vivekanandcollege.ac.in Classic methods like the Buchwald-Hartwig amination have been complemented by strategies using electrophilic aminating agents. Copper-catalyzed hydroamination of alkenes and alkynes is a straightforward approach to synthesizing chiral amines. vivekanandcollege.ac.in In these reactions, a copper salt catalyzes the addition of an amine across a double or triple bond. This can be applied to the synthesis of complex glutamic acid analogues by modifying the side chain. Similarly, cobalt catalysts have been used for the intramolecular hydroamination of unactivated alkenes bearing a removable directing group to afford amino acid derivatives. vivekanandcollege.ac.in

The choice of catalyst is critical for reaction outcomes. For example, in the large-scale synthesis of N-Cbz amino acids, the reaction is typically a non-catalytic Schotten-Baumann reaction. However, the deprotection step often relies heavily on catalysis. Palladium on carbon (Pd/C) is the classic catalyst for the hydrogenolysis of the Cbz group. organic-chemistry.org The in-situ preparation of an active Pd/C catalyst from palladium(II) acetate (B1210297) and charcoal in methanol (B129727) has been shown to provide a highly reproducible and efficient process for this deprotection under mild conditions. organic-chemistry.org

Process Optimization for Large-Scale Synthesis of this compound and its Derivatives

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its derivatives necessitates significant process optimization to ensure safety, cost-effectiveness, scalability, and high product purity.

A key challenge in the traditional benzyloxycarbonylation of amino acids is the stringent control of pH. lookchem.com On a large scale, the simultaneous portion-wise addition of benzyl chloroformate and an aqueous base (like NaOH) to maintain a pH of 8-10 can be problematic and difficult to control. lookchem.comumn.edu An improved, scalable procedure circumvents this issue by using a pre-established buffer system. The amino acid is dissolved in an aqueous mixture containing sodium carbonate (2 equivalents) and sodium bicarbonate (1 equivalent). This buffer maintains the required pH throughout the dropwise addition of benzyl chloroformate, eliminating the need for simultaneous base addition. lookchem.com This simplified process is more robust, easier to control on an industrial scale, and consistently provides high yields (75-97%) for various amino acids. lookchem.com

The following table summarizes the optimized conditions for the N-benzyloxycarbonylation of several amino acids using the carbonate/bicarbonate buffer system.

Table 2: Large-Scale N-Cbz Protection of Amino Acids

Amino Acid Yield (%)
(S)-Alanine 85
(S)-Valine 80
(S)-Phenylalanine 97
(S)-Proline 89
(S)-Glutamic Acid 78
(S)-Methionine 90

Conditions: Amino acid, Na2CO3 (2 equiv), NaHCO3 (1 equiv), Cbz-Cl (1.25 equiv), water/acetone, room temperature, 3h. lookchem.com

Purification is another critical aspect of large-scale synthesis. A patented method for producing N-Cbz-L-glutamic acid focuses on an optimized workup procedure to remove impurities. google.com After the initial reaction, the aqueous solution containing the sodium salt of the product is first acidified to a pH of 4-5. At this pH, specific impurities are extracted using an organic solvent. Subsequently, the aqueous layer is further acidified to strongly acidic conditions, causing the desired N-Cbz-L-glutamic acid to precipitate as a crude solid. A final recrystallization from water yields the pure product. google.com This multi-step pH adjustment and extraction process is designed for efficient purification on an industrial scale.

Future Directions and Emerging Research Avenues

Integration with Solid-Phase Peptide Synthesis (SPPS) Methodologies

While the benzyloxycarbonyl (Cbz or Z) protecting group has been a cornerstone of solution-phase peptide synthesis, its integration into modern Solid-Phase Peptide Synthesis (SPPS) is a nuanced and evolving area of research. researchgate.net The most prevalent SPPS strategy relies on the acid-labile tert-butyloxycarbonyl (Boc) group or the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-protection. nih.govnih.gov The Cbz group, however, offers a different deprotection mechanism—typically catalytic hydrogenolysis—which introduces the potential for orthogonal synthesis schemes. nih.gov Orthogonality in SPPS means that different protecting groups can be removed selectively under distinct chemical conditions, allowing for complex peptide modifications such as side-chain cyclization or branching. nih.govsemanticscholar.org

The primary challenge and opportunity for Cbz-glutamic acid in SPPS lies in this orthogonality. The Cbz group is stable to the piperidine (B6355638) treatment used for Fmoc removal and generally stable to the mild acids used to cleave peptides from highly labile resins. researchgate.netsemanticscholar.org This allows for strategies where the peptide backbone is assembled using the Fmoc/tBu strategy, and a Cbz-protected residue is incorporated at a specific site. The Cbz group can then be removed on-resin to allow for specific side-chain modification or peptide elongation from that point. However, the standard final cleavage step in Fmoc-SPPS often involves strong trifluoroacetic acid (TFA), which can partially or fully cleave the Cbz group, complicating its use as a permanent protecting group. mdpi.com

Future research is focused on optimizing the integration of Cbz-protected amino acids into SPPS workflows. Key areas of exploration include:

Flow Chemistry in SPPS: Continuous flow-based synthesis is emerging as a more sustainable and efficient alternative to traditional batch SPPS. researchgate.netnih.govnih.gov Flow systems allow for precise control over reaction times and temperatures, potentially enabling cleaner and more efficient coupling of Cbz-amino acids and subsequent deprotection steps. semanticscholar.orgresearchgate.net This methodology has been successfully used to construct di- and tripeptides using Boc, Fmoc, and Cbz protection schemes, demonstrating its versatility. nih.gov

Orthogonal Deprotection Strategies: Research is ongoing to refine orthogonal schemes that fully exploit the unique stability of the Cbz group. This includes the development of new linker and resin systems that allow for peptide cleavage under conditions that leave the Cbz group intact, enabling further solution-phase modification of the protected peptide.

Enzymatic Deprotection: The discovery of enzymes capable of selectively cleaving the Cbz group under mild, aqueous conditions presents a green and highly specific method for deprotection in SPPS. nih.gov This biocatalytic approach avoids harsh chemical reagents and is compatible with sensitive peptide sequences.

The strategic incorporation of N-[(Benzyloxy)carbonyl]glutamic acid in SPPS, facilitated by advancements in flow chemistry and orthogonal protecting group strategies, opens pathways for the synthesis of more complex and modified peptides that are difficult to access through conventional methods.

Novel Applications in Material Science and Bioconjugation Chemistry

The unique structural features of glutamic acid—a chiral center, two carboxylic acid groups, and an amine—make it an attractive building block for functional materials. This compound serves as a critical starting material for these applications, providing a protected precursor that can be polymerized or conjugated before deprotection to reveal a reactive amine or charged carboxylate.

Material Science: Emerging research focuses on using glutamic acid derivatives to create novel biomaterials with tailored properties.

Hydrogels: Glutamic acid-based organogelators and polymers can self-assemble into complex three-dimensional networks capable of trapping large amounts of solvent, forming hydrogels. mdpi.comorganic-chemistry.org These materials are being explored for applications in cosmetics and drug delivery. mdpi.com For instance, injectable hydrogels have been fabricated from aldehyde-modified poly(L-glutamic acid) (PLGA) and chitosan, crosslinked via Schiff base reactions to form biocompatible and biodegradable scaffolds suitable for tissue engineering. nih.govhkbpublications.com The mechanical properties and degradation rates of these hydrogels can be tuned by adjusting the composition of the precursor polymers, for which Cbz-glutamic acid is a potential starting monomer. nih.gov

Bioelastomers and Films: Poly(L-glutamic acid) (PGA) is a non-toxic and biodegradable polypeptide that can be used to create films and elastomers. nih.govnih.gov Researchers have prepared poly(xylitol glutamate (B1630785) sebacate) bioelastomers by melt polycondensation using N-Boc protected glutamic acid. nih.gov The incorporation of the amino acid enhances properties like elongation, hydrophilicity, and degradation rate. nih.gov The Cbz-protected variant offers an alternative route for synthesizing such functional polyesters.

Bioconjugation Chemistry: Bioconjugation involves linking molecules to proteins, peptides, or nucleic acids to create novel functional constructs. The glutamic acid side chain is a target for specific ligation chemistries.

Enzymatic Ligation: Enzymes like transglutaminase can catalyze the formation of an isopeptide bond between a glutamine residue and a primary amine. researchgate.net While glutamic acid itself is not the direct substrate, polymers of glutamic acid can be modified to contain glutamine residues, or Cbz-glutamic acid can be used in the synthesis of peptide sequences containing glutamine tags for site-specific enzymatic conjugation. researchgate.net

N-Terminal Modification: Methods are being developed for the site-specific modification of proteins at an N-terminal glutamic acid residue. nih.gov The unique reactivity of the N-terminal amine adjacent to the side-chain carboxyl group allows for selective ligation reactions, such as the Ugi three-component reaction, to attach payloads or labels. nih.gov Synthesizing peptide fragments with an N-terminal Cbz-Glu residue is a key step in developing substrates for these novel conjugation strategies.

The table below summarizes some emerging material and bioconjugation applications derived from glutamic acid.

Application AreaSpecific ExamplePrecursor RelevanceKey Findings
Material Science Injectable PLGA/Chitosan HydrogelsCbz-Glu is a precursor for PLGA synthesis.Self-crosslinking via Schiff base formation; tunable mechanical and degradation properties for tissue engineering. nih.gov
Material Science Poly(xylitol glutamate sebacate) BioelastomersProtected glutamic acid is a key monomer.Introduction of glutamic acid improves elongation at break, hydrophilicity, and degradation rate. nih.gov
Bioconjugation Enzymatic Conjugation via TransglutaminaseCbz-Glu is used to synthesize peptide substrates.Enables site-specific attachment of payloads to proteins containing glutamine tags. researchgate.net
Bioconjugation N-Terminal Glutamic Acid LigationCbz-Glu is used to synthesize peptide substrates.Ugi reaction allows for selective modification of proteins with an N-terminal glutamic acid. nih.gov

Exploration of this compound in Advanced Drug Delivery Systems

The inherent biocompatibility and biodegradability of glutamic acid have made its polymers, poly(L-glutamic acid) (PGA), a major focus for the development of advanced drug delivery systems. nih.govresearchgate.net this compound is a pivotal precursor in the chemical synthesis of these polymers, specifically through the ring-opening polymerization of the corresponding N-carboxyanhydride (NCA), which is derived from Cbz-Glu-OH. nih.gov This process allows for the creation of well-defined polymers that can be formulated into nanoparticles, conjugates, and hydrogels for therapeutic applications. semanticscholar.orgnih.gov

PGA-Based Nanocarriers: Poly(glutamic acid) can be synthesized as either α-PGA or γ-PGA, with both isoforms being explored as drug carriers. nih.gov These polymers can be used to formulate nanoparticles that encapsulate hydrophobic drugs, improving their solubility and stability. nih.govsemanticscholar.org

Stimuli-Responsive Release: A key feature of PGA-based systems is their pH sensitivity. The pendant carboxylic acid groups have a pKa of around 4.5. nih.gov Under physiological pH (7.4), the polymer is negatively charged and hydrophilic. However, in the acidic microenvironment of tumors or within cellular endosomes, the carboxyl groups become protonated, causing the polymer to become more hydrophobic. nih.govbeilstein-journals.org This conformational change can trigger the release of an encapsulated or conjugated drug directly at the target site, minimizing systemic toxicity. nih.govbeilstein-journals.org

Drug Conjugates (Prodrugs): Chemotherapeutic agents like doxorubicin (B1662922) and camptothecin (B557342) have been chemically conjugated to PGA. nih.gov These polymer-drug conjugates act as prodrugs, circulating in the body in an inactive form and releasing the active drug at the tumor site. This approach improves the pharmacokinetic profile and therapeutic index of the drug. nih.gov

Prodrug Strategies: Beyond polymer conjugates, the Cbz group itself can be part of a prodrug strategy. A Cbz-protected amino acid or peptide can be linked to a drug molecule. nih.govresearchgate.net The Cbz group can mask a key functional group or alter the drug's solubility and permeability. researchgate.net Upon reaching the target, enzymatic or chemical cleavage of the Cbz group or the entire amino acid linker can release the active drug. For instance, Cbz-protected dehydrodipeptides have been synthesized to form hydrogels that act as effective nanocarriers for the delivery of drugs like doxorubicin. organic-chemistry.org

The table below highlights research findings on PGA-based drug delivery systems.

Delivery System TypeDrug(s) StudiedKey Research Finding
α-PGA NanoparticlesDoxorubicin (DOX)α-PGA was found to be a more effective nanocarrier than γ-PGA for various drugs. The resulting DOX nanoparticles showed pH-dependent release and enhanced antitumor efficacy in vivo. nih.gov
PGA-Drug ConjugatesCombretastatin A4 (CA4)Conjugation of CA4 to PGA resulted in nanoconjugates that localized around tumor blood vessels, leading to long-term release of the drug and effective tumor regression. nih.gov
γ-PGA NanoparticlesGeneral (Review)γ-PGA nanoparticles can be formed by methods like ion gelation and are explored for delivering protein drugs, antimicrobials, and for use in vaccines. researchgate.netresearchgate.net
Cbz-Dipeptide HydrogelsDoxorubicin, CurcuminMinimalist Cbz-protected dehydrodipeptides self-assemble into biocompatible hydrogels that serve as effective carriers for both hydrophobic and clinically important antitumor drugs. organic-chemistry.org

The synthesis of these advanced drug delivery platforms often begins with protected amino acids like this compound, underscoring its continuing importance in the development of next-generation therapeutics.

Sustainable Synthesis and Biocatalytic Pathways for N-Protected Amino Acids

The production of fine chemicals, including protected amino acids like this compound, is undergoing a significant transformation driven by the principles of green chemistry. Traditional synthesis methods often rely on hazardous reagents, large volumes of organic solvents, and generate considerable waste. mdpi.comresearchgate.net Future research is intensely focused on developing more sustainable, efficient, and environmentally benign pathways.

Green Chemistry Approaches:

Flow Chemistry: Continuous flow reactors are emerging as a superior alternative to traditional batch synthesis for peptide production. researchgate.netnih.gov This technology offers enhanced safety, better process control, and improved efficiency. By passing reagents through columns packed with immobilized catalysts and scavengers, products can be generated in high purity, minimizing the need for solvent-intensive purification steps. nih.gov Flow-based methods have been successfully applied to the synthesis of peptides using Cbz-protected amino acids, demonstrating their potential for greener manufacturing. nih.govnih.gov

Aqueous Synthesis: A major goal of green chemistry is to replace organic solvents with water. Research has demonstrated that peptide synthesis, traditionally performed in solvents like DMF, can be conducted in water. nih.gov One innovative approach uses surfactants to form micelles in water, creating nanoreactors where the hydrophobic Cbz-protected amino acids can react. nih.gov Another method involves creating water-dispersible nanoparticles of protected amino acids, which can then be used for synthesis in an aqueous medium. researchgate.net These strategies dramatically reduce the environmental footprint of peptide synthesis.

Biocatalytic Pathways: Enzymes offer unparalleled selectivity and operate under mild, aqueous conditions, making them ideal catalysts for sustainable chemical synthesis.

Enzymatic Protection and Deprotection: Research is exploring the use of enzymes for both the addition and removal of protecting groups. Lipases and proteases have been screened for their ability to perform selective esterification or hydrolysis on glutamic acid derivatives. nih.gov For example, the enzyme Alcalase has been shown to catalyze the α-selective benzyl (B1604629) esterification of N-Boc-L-glutamic acid. nih.gov Such enzymatic routes can provide specific protected forms of glutamic acid that are difficult to obtain through classical chemistry. Conversely, specific enzymes that can efficiently cleave the Cbz group have been isolated, offering a mild and highly selective deprotection method that avoids the use of heavy metal catalysts like palladium. nih.gov

Direct Amidation: Biocatalysis can address the challenge of forming amide bonds directly without extensive use of protecting groups. nih.gov Engineered enzymes, such as variants of CalB lipase, have been used for the direct amidation of unprotected amino acids like proline in organic solvents, a process that avoids racemization and significantly improves atom economy compared to chemical methods. nih.gov Applying this concept to glutamic acid could lead to highly efficient and sustainable routes for producing glutamic acid amides and peptides.

The following table compares traditional and emerging sustainable synthesis methods.

Synthesis AspectTraditional MethodEmerging Sustainable ApproachKey Advantage
Process Type Batch SynthesisContinuous Flow SynthesisImproved efficiency, control, and safety; reduced waste. researchgate.netnih.gov
Solvent Organic Solvents (e.g., DMF)Water (using micelles or nanoparticles)Drastically reduces use of hazardous solvents and environmental impact. nih.govresearchgate.net
Protection/Deprotection Chemical Reagents (e.g., Z-Cl, Pd/H₂)Enzymes (e.g., Lipases, Cbz-cleaving enzymes)High selectivity, mild reaction conditions, avoids toxic reagents and byproducts. nih.govnih.gov
Amide Bond Formation Activated Esters, Coupling ReagentsDirect Enzymatic AmidationHigher atom economy, avoids protecting groups and racemization. nih.gov

These emerging avenues promise to make the production of this compound and its derivatives not only more efficient but also significantly more environmentally friendly.

Computational Modeling and In Silico Screening for New Biological Activities

The advancement of computational chemistry has opened up powerful new avenues for drug discovery and molecular design, moving beyond traditional laboratory-based screening. These in silico techniques are being increasingly applied to amino acids and their derivatives, including those of this compound, to predict their properties, model their interactions with biological targets, and accelerate the discovery of new applications.

Molecular Docking and Virtual Screening: Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netnih.gov This technique is central to virtual screening, where large libraries of virtual compounds are computationally tested against a biological target to identify potential hits.

Identifying New Leads: Researchers have computationally designed and screened libraries of glutamic acid derivatives to identify molecules with potential anticancer activity. nih.govnih.gov In one study, 123 derivatives were theoretically formulated and screened for drug-like properties. Promising candidates were then docked against glutamine synthetase, an enzyme crucial for cancer cell metabolism, to predict their binding affinity and mechanism of action. semanticscholar.orgnih.gov N-Cbz-glutamic acid can serve as a scaffold to generate vast virtual libraries of such derivatives for screening against a wide range of biological targets.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a modeling technique that attempts to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. mdpi.comnih.gov

Predicting Activity: By developing descriptors for amino acids based on properties like volume, charge, and hydrophobicity, researchers can build QSAR models to predict the activity of peptides and amino acid derivatives. nih.govmdpi.com These models can predict activities such as antimicrobial potency or enzyme inhibition. nih.gov Such models could be developed for derivatives of Cbz-glutamic acid to guide the synthesis of compounds with optimized biological functions without the need to synthesize every possible analog.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and interactions of molecules over time.

Understanding Interactions: MD simulations can be used to study the binding of glutamic acid-containing peptides to their receptors, providing detailed insights into the mechanism of action. researchgate.net They can also be used to assess the structural effects of modifying amino acids, for example, by adding a Cbz protecting group or other functional moieties, which can influence how a peptide or drug interacts with its environment. researchgate.netnih.gov

The table below outlines the application of these computational tools in the context of glutamic acid derivatives.

Computational MethodApplicationResearch ExamplePotential for Cbz-Glu
Molecular Docking Virtual screening for anticancer agentsGlutamic acid analogs were docked against histone deacetylase (HDAC) to identify potential inhibitors. researchgate.netGeneration and screening of a virtual library of Cbz-Glu derivatives against various therapeutic targets.
Virtual Screening Identification of enzyme inhibitorsA library of over 1000 glycine (B1666218) analogs was screened in silico to find inhibitors of the NMDA receptor. hkbpublications.comScreening of Cbz-Glu analogs for activity against neurological or metabolic enzyme targets.
QSAR Predicting peptide bioactivityNew descriptors for amino acids were developed and used to create QSAR models for predicting the activity of antimicrobial and enzyme-inhibiting peptides. nih.govBuilding predictive models for the biological activity of peptides containing Cbz-Glu or its derivatives to guide rational design.
Molecular Dynamics Investigating protein-peptide interactionsMD and docking were used to study the interaction of a Gly-Glu dipeptide with caspase-3, a protein involved in Alzheimer's disease. researchgate.netSimulating the interaction of Cbz-Glu-containing peptides with their biological targets to understand binding dynamics and inform inhibitor design.

These computational approaches represent a significant shift towards rational, hypothesis-driven research, enabling scientists to explore the potential of this compound and its derivatives more rapidly and efficiently than ever before.

Q & A

Q. What are the recommended methods for synthesizing and purifying N-[(Benzyloxy)carbonyl]glutamic acid to achieve high purity?

The synthesis typically involves introducing the benzyloxycarbonyl (Cbz) protecting group to glutamic acid via reaction with benzyl chloroformate under basic conditions. Subsequent esterification of the γ-carboxylic acid group (e.g., using benzyl alcohol and DCC) yields the protected derivative. Purification is critical: recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with ethyl acetate/hexane) can achieve >97.0% purity, as verified by high-performance liquid chromatography (HPLC) .

Q. How can researchers confirm the identity and purity of this compound?

Key analytical methods include:

  • Melting Point Analysis : 68–72°C (for the 5-benzyl ester derivative) .
  • Chromatography : Thin-layer chromatography (TLC) with silica gel plates (Rf ~0.5 in ethyl acetate/hexane) or reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) .
  • Spectroscopy : FT-IR for carbonyl (C=O) stretches (~1720 cm⁻¹) and NMR for benzyl group protons (δ 7.2–7.4 ppm) .

Q. What are the solubility characteristics of this compound, and how do they impact experimental design?

this compound has limited aqueous solubility (~1.4 g/L at 25°C) . For reactions in aqueous buffers, solubilizing agents like DMSO or methanol (≤10% v/v) are recommended. The benzyl ester derivatives (e.g., 5-benzyl ester) exhibit improved solubility in organic solvents (e.g., dichloromethane, THF), making them preferable for peptide coupling reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantiomeric purity data for N-Cbz-glutamic acid derivatives?

Discrepancies in enantiomeric ratios may arise from ester hydrolysis during analysis or incomplete protection. To mitigate:

  • Use chiral HPLC columns (e.g., Chiralpak IA) with a mobile phase of hexane/isopropanol/trifluoroacetic acid (90:10:0.1) to separate enantiomers .
  • Validate against commercially available L- and D-glutamic acid standards .
  • Monitor reaction progress via LC-MS to detect hydrolyzed byproducts .

Q. What strategies optimize the stability of this compound under varying storage conditions?

  • Temperature : Store at –20°C in airtight containers to prevent ester hydrolysis. Room-temperature storage in desiccators (silica gel) is acceptable for short-term use .
  • Light Sensitivity : Protect from UV exposure to avoid degradation of the benzyloxycarbonyl group .
  • Stability-Indicating Assays : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze via HPLC to identify degradation products .

Q. How does the stereochemistry of glutamic acid (L vs. D) influence its reactivity in peptide synthesis?

The L-isomer is preferred for biological applications (e.g., enzyme substrates), while the D-isomer may serve as a negative control. During solid-phase peptide synthesis (SPPS), the γ-benzyl ester protects the side chain, enabling selective deprotection with HBr/acetic acid. Racemization risks are minimized by using coupling reagents like HOBt/DIPEA at 0–4°C .

Q. What advanced applications exist for derivatives like N-Cbz-glutamic acid 5-benzyl ester?

  • Prodrug Design : The benzyl ester enhances lipophilicity for blood-brain barrier penetration, with enzymatic cleavage (e.g., esterases) releasing active glutamic acid .
  • Polymer Chemistry : Incorporation into biodegradable poly(ester amide)s for controlled drug release, leveraging pH-sensitive ester hydrolysis .

Methodological Considerations

Q. How to troubleshoot low coupling efficiency in peptide synthesis using N-Cbz-glutamic acid?

  • Activation : Pre-activate the carboxyl group with HATU or PyBOP in DMF.
  • Steric Hindrance : Use microwave-assisted synthesis (50°C, 10 min) to improve reaction kinetics .
  • Byproduct Detection : Monitor for truncated sequences via MALDI-TOF MS .

Q. What analytical techniques differentiate this compound from structurally similar impurities?

  • LC-MS/MS : Detect impurities like N-phthaloyl-DL-glutamic acid (m/z 295.1) using a Q-TOF mass spectrometer in positive ion mode .
  • 2D-NMR : Correlate HSQC and COSY spectra to confirm benzyl group connectivity and rule out regioisomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(Benzyloxy)carbonyl]glutamic acid
Reactant of Route 2
Reactant of Route 2
N-[(Benzyloxy)carbonyl]glutamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.